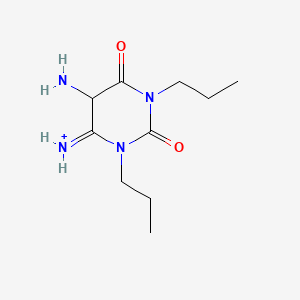
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) is a chemical compound with the molecular formula C14H8O8S2.2K. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in chemical synthesis and industrial processes .
Méthodes De Préparation
The synthesis of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) typically involves the sulfonation of anthracene followed by oxidation. The reaction conditions often include the use of sulfuric acid and potassium hydroxide. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .
Analyse Des Réactions Chimiques
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Applications De Recherche Scientifique
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Mécanisme D'action
The mechanism of action of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong interactions with various substrates, facilitating chemical reactions. The pathways involved in its mechanism of action are primarily related to its ability to act as an oxidizing or reducing agent .
Comparaison Avec Des Composés Similaires
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) can be compared with other similar compounds such as:
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: This compound has similar sulfonic acid groups but differs in its molecular structure and reactivity.
1,8-Anthraquinonedisulfonic acid: Another similar compound with different substitution patterns on the anthracene ring. These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2)
Propriétés
Formule moléculaire |
C14H8KO8S2 |
|---|---|
Poids moléculaire |
407.4 g/mol |
InChI |
InChI=1S/C14H8O8S2.K/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;/h1-6H,(H,17,18,19)(H,20,21,22); |
Clé InChI |
IIINBDWGJUMXHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O.[K] |
Numéros CAS associés |
22753-24-8 14938-42-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


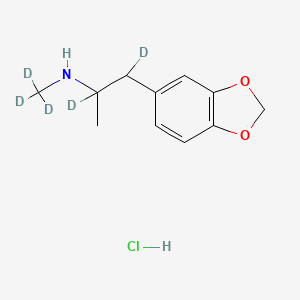
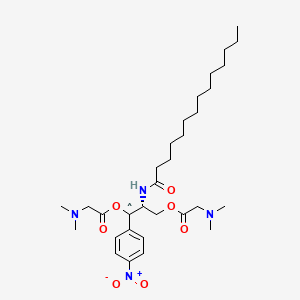

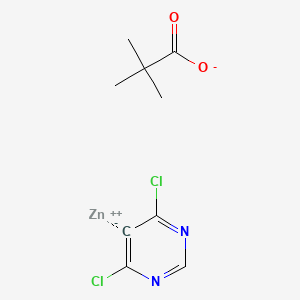

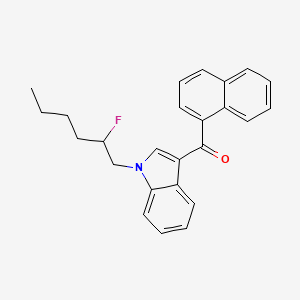
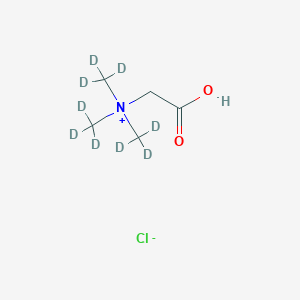
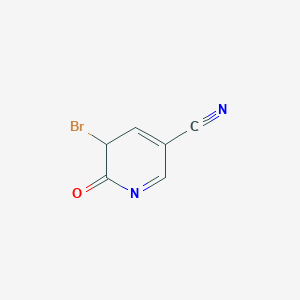
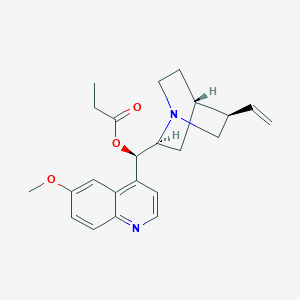
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349801.png)
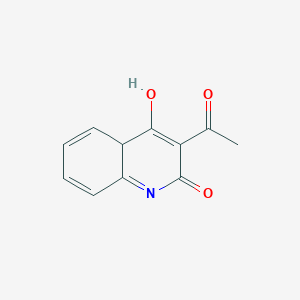
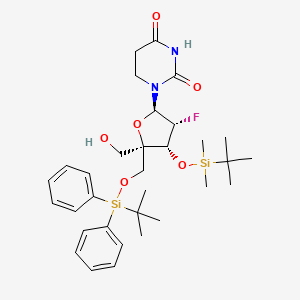
![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
